1,2-ジヒドロプレドニカルバート

説明

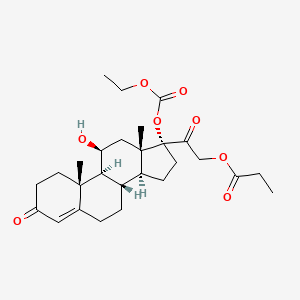

1,2-Dihydro Prednicarbate: is a synthetic corticosteroid derivative of prednisolone. It is primarily used as a topical anti-inflammatory agent. This compound is known for its efficacy in treating inflammatory skin conditions such as atopic dermatitis and psoriasis. It is a nonhalogenated corticosteroid, which means it lacks halogen atoms, making it less likely to cause skin atrophy compared to other corticosteroids.

科学的研究の応用

1,2-Dihydro Prednicarbate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions. Its stability and reactivity make it a valuable tool for understanding the behavior of corticosteroids.

Biology: The compound is used in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation. It is also used to study the anti-inflammatory mechanisms of corticosteroids.

Medicine: 1,2-Dihydro Prednicarbate is used in clinical research to develop new treatments for inflammatory skin conditions. Its low atrophogenic potential makes it a preferred choice for long-term studies.

Industry: The compound is used in the formulation of topical creams and ointments. Its stability and efficacy make it a key ingredient in dermatological products.

作用機序

Target of Action

1,2-Dihydro Prednicarbate, also known as Prednicarbate, primarily targets the Glucocorticoid Receptor (GR) . This receptor is a type of nuclear receptor that is activated by binding of glucocorticoid hormones. It plays a crucial role in regulating various physiological processes, including immune response and inflammation .

Mode of Action

Prednicarbate exhibits its therapeutic effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties . It works by diffusing across cell membranes and forming complexes with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA, and stimulate the transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids .

Biochemical Pathways

The anti-inflammatory action of corticosteroids like Prednicarbate is associated with the inhibition of the interleukin 1-alpha cytokine within keratinocytes . IL-1a is also found in fibroblasts, where it is responsible for proliferation, collagenase induction, and IL-6 synthesis, which are related to skin thickness .

Pharmacokinetics

Prednicarbate is a synthetic nonhalogenated moderate to high potency corticosteroid that undergoes rapid enzymatic degradation during skin permeation to the active metabolite prednisolone-17-ethylcarbonate . The extent of percutaneous absorption of topical corticosteroids like Prednicarbate is dependent on several factors, including epidermal integrity, formulation, age of the patient, and the use of occlusive dressings .

Result of Action

The molecular and cellular effects of Prednicarbate’s action include the inhibition of early processes such as edema, fibrin deposition, capillary dilation, movement of phagocytes into the area, and phagocytic activities . This results in the management of pruritus and inflammation associated with responsive skin conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Prednicarbate. For instance, the extent of percutaneous absorption of topical corticosteroids is increased in neonates, infants, and young children . Furthermore, the anti-inflammatory activity of Prednicarbate is increased under occlusion . More research is needed to fully understand the influence of environmental factors on the action of prednicarbate .

生化学分析

Biochemical Properties

1,2-Dihydro Prednicarbate has a high anti-inflammatory action . The anti-inflammation action of corticosteroids like 1,2-Dihydro Prednicarbate is associated with the inhibition of the interleukin 1-alpha cytokine within keratinocytes .

Cellular Effects

1,2-Dihydro Prednicarbate has a favorable benefit-risk ratio, with an inflammatory action similar to that of a medium potency corticosteroid, but with a low potential to cause skin atrophy . The anti-inflammation action of corticosteroids is associated with the inhibition of the interleukin 1-alpha cytokine within keratinocytes .

Molecular Mechanism

Corticosteroids like 1,2-Dihydro Prednicarbate diffuse across cell membranes and complex with specific cytoplasmic receptors . These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids .

準備方法

Synthetic Routes and Reaction Conditions:

1,2-Dihydro Prednicarbate can be synthesized through a series of chemical reactions starting from prednisolone. The synthesis involves the esterification of prednisolone with ethyl chloroformate and propionic acid. The reaction conditions typically include the use of a base such as pyridine to facilitate the esterification process. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods:

In industrial settings, the production of 1,2-Dihydro Prednicarbate involves large-scale esterification reactions. The process is optimized for high yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis.

化学反応の分析

Types of Reactions:

1,2-Dihydro Prednicarbate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, prednisolone.

Substitution: The ester groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products:

Oxidation: Oxidized derivatives of 1,2-Dihydro Prednicarbate.

Reduction: Prednisolone and its derivatives.

Substitution: Various substituted esters and ethers.

類似化合物との比較

- Hydrocortisone

- Betamethasone

- Desoximetasone

- Prednisolone

生物活性

1,2-Dihydro Prednicarbate, commonly referred to as Prednicarbate, is a synthetic corticosteroid with notable anti-inflammatory, antipruritic, and vasoconstrictive properties. It is primarily used in dermatological applications, particularly for treating inflammatory skin conditions such as atopic dermatitis. This article delves into the biological activity of 1,2-Dihydro Prednicarbate, examining its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

1,2-Dihydro Prednicarbate exerts its effects primarily through binding to the Glucocorticoid Receptor (GR) . Upon binding, it modulates gene expression involved in inflammatory responses. The key actions include:

- Inhibition of Pro-inflammatory Cytokines : It inhibits interleukin 1-alpha (IL-1α) production in keratinocytes, which is crucial for reducing inflammation and promoting healing .

- Transcriptional Regulation : The compound acts as a transcription factor that influences the expression of various genes involved in inflammation and immune responses .

- Phospholipase A2 Inhibition : It induces lipocortins that inhibit phospholipase A2, thereby reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

Pharmacokinetics

The pharmacokinetic profile of 1,2-Dihydro Prednicarbate includes:

- Absorption : The compound is absorbed through the stratum corneum and is metabolized primarily in the skin to its active form, prednisolone-17-ethylcarbonate .

- Distribution : It has a moderate to high potency and a favorable benefit-risk ratio due to its low potential for causing skin atrophy compared to other corticosteroids .

Case Studies and Clinical Trials

- Atopic Dermatitis in Pediatric Patients : A multicenter study evaluated a 0.1% emollient cream formulation of 1,2-Dihydro Prednicarbate in children aged 4 months to 12 years diagnosed with atopic dermatitis. The study found it to be safe and effective over three weeks, with no significant suppression of the hypothalamic-pituitary-adrenal (HPA) axis observed .

- Comparative Effectiveness : In a comparative study against fluocortin for treating inflammatory dermatoses, prednicarbate demonstrated superior effectiveness (84.9% vs. 69.7%) with fewer adverse effects (3.5% vs. 4.9%) and a favorable cost-effectiveness ratio .

- Skin Blanching Assay : In a dose-dependent study involving healthy volunteers, prednicarbate showed equipotency to betamethasone 17-valerate in skin blanching tests but was superior in terms of safety profile .

Safety Profile

The safety profile of 1,2-Dihydro Prednicarbate is characterized by:

- Low Atrophogenic Potential : Unlike many other topical corticosteroids, it has a low risk for causing skin atrophy.

- Adverse Effects : Most reported adverse effects are mild and transient .

Comparative Analysis with Other Corticosteroids

| Compound | Potency | Atrophogenic Potential | Efficacy (%) | Adverse Effects (%) |

|---|---|---|---|---|

| 1,2-Dihydro Prednicarbate | Medium | Low | 84.9 | 3.5 |

| Fluocortin | Medium-High | Moderate | 69.7 | 4.9 |

| Betamethasone | High | High | Not specified | Not specified |

| Hydrocortisone | Low | Moderate | Not specified | Not specified |

特性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h13,18-20,23,29H,5-12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAMAIXNRIHJGN-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671225-26-6 | |

| Record name | 1,2-Dihydroprednicarbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDROPREDNICARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAE8FU446V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。